molecular formula C8H14N2O B1279605 (1-Isobutyl-1H-imidazol-5-yl)methanol CAS No. 226930-88-7

(1-Isobutyl-1H-imidazol-5-yl)methanol

Numéro de catalogue: B1279605
Numéro CAS: 226930-88-7
Poids moléculaire: 154.21 g/mol
Clé InChI: QHLQRYOQMUYPSS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1-Isobutyl-1H-imidazol-5-yl)methanol is a heterocyclic compound with the molecular formula C8H14N2O It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1-Isobutyl-1H-imidazol-5-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of isobutylamine with glyoxal and formaldehyde under acidic conditions to form the imidazole ring, followed by reduction to yield the desired methanol derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

(1-Isobutyl-1H-imidazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often employed.

Major Products

    Oxidation: (1-Isobutyl-1H-imidazol-5-yl)aldehyde or (1-Isobutyl-1H-imidazol-5-yl)carboxylic acid.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated imidazole derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound features an imidazole ring, characterized by its five-membered aromatic structure containing two nitrogen atoms. The molecular formula is C8H14N2O, with a molecular weight of 158.21 g/mol. The unique isobutyl group and hydroxymethyl (-CH2OH) substitution contribute to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that (1-Isobutyl-1H-imidazol-5-yl)methanol exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

Several studies highlight the anticancer potential of imidazole derivatives, including this compound. It has been suggested that this compound may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

Binding Affinity Studies

Interaction studies have demonstrated that this compound has a notable binding affinity for certain biological targets, which could be leveraged in drug design.

Prodrugs

This compound has been explored as a prodrug for enhancing the delivery of active pharmaceutical ingredients. Its structure allows for modifications that can improve solubility and bioavailability, critical factors in drug formulation .

Hypoxia-Activated Prodrugs

Recent research has focused on using this compound in the development of hypoxia-activated prodrugs , which selectively release therapeutic agents in hypoxic tumor environments. This approach aims to minimize systemic toxicity while maximizing therapeutic efficacy .

Cosmetic Formulations

The compound's properties make it suitable for use in cosmetic formulations . Its ability to enhance skin hydration and stability in topical applications has been investigated, showing promise for improving the efficacy of cosmetic products .

Case Studies

Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, suggesting potential for clinical applications in treating bacterial infections .

Case Study 2: Anticancer Research
In vitro studies demonstrated that this compound could induce apoptosis in human cancer cell lines through the activation of caspase pathways. This finding supports its potential role as an anticancer agent.

Mécanisme D'action

The mechanism of action of (1-Isobutyl-1H-imidazol-5-yl)methanol involves its interaction with various molecular targets. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, making it a versatile ligand. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

  • (1-Ethyl-1H-imidazol-2-yl)methanol
  • (1-Cyclohexyl-1H-imidazol-5-yl)methanol
  • (1-Benzyl-1H-imidazol-2-yl)methanol

Uniqueness

(1-Isobutyl-1H-imidazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The isobutyl group provides steric hindrance, affecting the compound’s reactivity and interactions compared to its analogs .

Activité Biologique

(1-Isobutyl-1H-imidazol-5-yl)methanol is a heterocyclic compound with notable biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, biological mechanisms, and potential applications based on existing research.

Chemical Structure and Properties

  • Molecular Formula : C8_8H14_{14}N2_2O
  • CAS Number : 226930-88-7

The compound features an imidazole ring, which is known for its ability to participate in various biochemical interactions. The presence of the isobutyl group provides steric hindrance that can influence its reactivity and interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the cyclization of isobutylamine with glyoxal and formaldehyde under acidic conditions. This is followed by reduction to yield the desired methanol derivative. The synthetic route can be summarized as follows:

  • Reagents : Isobutylamine, glyoxal, formaldehyde.
  • Conditions : Acidic medium, followed by reduction.
  • Yield : High yields can be achieved with optimized conditions.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Interaction : The imidazole ring can form hydrogen bonds and coordinate with metal ions, modulating enzyme activity.
  • Receptor Binding : It may act as a ligand for specific receptors, influencing signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity, making it a candidate for further studies in infectious disease treatment. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anticancer Potential

Several studies have highlighted the potential anticancer properties of imidazole derivatives, including this compound. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The compound's ability to induce apoptosis in cancer cells has been noted, suggesting it could serve as a lead compound in cancer therapy.

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated cytotoxic effects against MDA-MB-231 and HepG2 cell lines with IC50_{50} values ranging from 2.43 to 14.65 μM.
Enzyme InteractionExplored the nucleophilicity of imidazoles, indicating potential applications in enzyme inhibition.
Antimicrobial ActivitySuggested significant antimicrobial properties warranting further investigation into therapeutic applications.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other imidazole derivatives:

Compound NameStructureNotable Activity
(1-Ethyl-1H-imidazol-2-yl)methanolSimilar imidazole structureModerate anticancer activity
(1-Cyclohexyl-1H-imidazol-5-yl)methanolDifferent alkyl substitutionEnhanced catalytic properties

The specific substitution pattern in this compound contributes to its distinct physical and chemical properties compared to these analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-Isobutyl-1H-imidazol-5-yl)methanol, and how can purity be validated?

The synthesis of this compound typically involves condensation reactions under reflux conditions. For example, imidazole derivatives are often synthesized using a two-step process: (i) alkylation of the imidazole ring with isobutyl bromide in methanol, followed by (ii) hydroxymethylation at the 5-position using formaldehyde or paraformaldehyde under acidic or basic catalysis . Purity validation requires HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) and NMR spectroscopy (¹H and ¹³C) to confirm structural integrity. Elemental analysis (C, H, N) is critical to verify stoichiometric ratios .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H and ¹³C NMR : To identify proton environments (e.g., hydroxymethyl group at δ ~4.5 ppm) and carbon backbone .
  • FTIR : Confirms functional groups (O-H stretch ~3200–3600 cm⁻¹, imidazole ring vibrations ~1500–1600 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Determines molecular ion peaks (e.g., [M+H]⁺ at m/z 185.1) and fragmentation patterns .

Q. How should crystallographic data for this compound be analyzed to resolve structural ambiguities?

Use software like SHELXL for small-molecule refinement and ORTEP-3 for graphical representation of thermal ellipsoids . Key parameters include R-factor convergence (<5%), bond length/angle deviations, and hydrogen bonding networks. For ambiguous electron density, iterative refinement and twinning tests are recommended .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, particularly in enzyme inhibition?

Molecular docking (e.g., AutoDock Vina) can simulate binding to target enzymes like farnesyltransferase. Parameters include:

  • Grid box size : Centered on the active site (e.g., PDB 1KZO).
  • Scoring functions : Analyze binding energies (ΔG ≤ -7 kcal/mol suggests strong affinity) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD ≤ 2 Å indicates stable binding) . Experimental validation via IC50 assays (e.g., fluorescence-based assays) is critical .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid state). Approaches include:

  • Variable-temperature NMR : To detect tautomeric equilibria (e.g., N-H proton shifts).
  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental bond lengths .
  • Powder XRD : Validate bulk crystallinity if single-crystal data are ambiguous .

Q. How can synthetic byproducts or degradation products be identified and minimized?

  • LC-MS/MS : Detect trace impurities (e.g., N-alkylated byproducts).
  • Stability studies : Under accelerated conditions (40°C/75% RH) with HPLC monitoring .
  • Reaction optimization : Adjust solvent polarity (e.g., DMF → MeOH) or catalyst loading (e.g., K₂CO₃ from 1 eq to 1.5 eq) to suppress side reactions .

Q. What are the implications of substituent effects on the imidazole ring’s electronic properties?

The isobutyl and hydroxymethyl groups influence electron density:

  • Hammett constants (σ) : Isobutyl (σ ~ -0.15) donates electrons, enhancing nucleophilicity at the 4-position.
  • DFT-derived NBO charges : Quantify charge distribution for reactivity predictions .
  • Cyclic voltammetry : Measure redox potentials to correlate with catalytic or inhibitory activity .

Q. Methodological Notes

  • Safety Protocols : Store at +5°C in inert atmospheres to prevent oxidation; handle with PPE due to potential irritancy .
  • Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for crystallographic datasets; use repositories like Cambridge Structural Database (CSD) .

Propriétés

IUPAC Name

[3-(2-methylpropyl)imidazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-7(2)4-10-6-9-3-8(10)5-11/h3,6-7,11H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLQRYOQMUYPSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=NC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60470583
Record name (1-Isobutyl-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226930-88-7
Record name (1-Isobutyl-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 226930-88-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 5.0M nitric acid (70 ml) was added sodium nitrite (215 mg), and 5-hydroxymethyl-1-isobutyl-2-mercaptoimidazole (14.5 g) was added by portions to the mixture at 0° C. The mixture was allowed to be at room temperature and the mixture was stirred for 2 hours, and water (100 ml) was added to the mixture. The mixture was neutralized with potassium carbonate at 0° C., and the solvent was distilled off under reduced pressure. Ethanol was added to the mixture, and the insolubles were filtered off, and the solvent was distilled off under reduced pressure. To the obtained residue was added methanol-ethyl acetate, and basic silica gel was added to the mixture. This mixture was purified by basic silica gel column chromatography to obtain solid, which was recrystallized from diisopropyl ether-ethyl acetate, to give 5-hydroxymethyl-1-isobutylimidazole (2.86 g) as brown crystals.
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
215 mg
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.